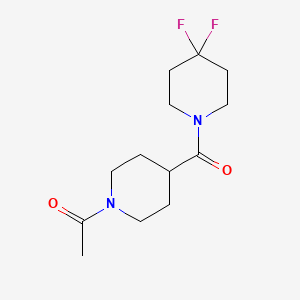

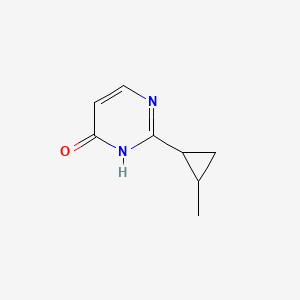

![molecular formula C7H7ClN4O2S B2597510 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride CAS No. 98169-74-5](/img/structure/B2597510.png)

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride is a chemical compound that has been studied in the context of coordination compounds with platinum (II). It has been synthesized and characterized by infrared and by 1H, 13C, 195Pt NMR spectroscopy .

Synthesis Analysis

The synthesis of some diheterocyclic compounds from 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (1) has been described. Compound 1 can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles .Molecular Structure Analysis

The coordination units of the cationic species of formula [Pt2(μ-dmtp)2Cl2(dmtp)2]2+ are built up by two platinum atoms in a square-planar environment. Two sites are occupied by two 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) bridging ligands which are linked to both metal atoms through their nitrogen atoms in positions 3 and 4 .Chemical Reactions Analysis

The compound can react with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux to afford compound 2 .Applications De Recherche Scientifique

NMR Studies and Complexation

- NMR Analysis and Metal Complexation : The use of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine in NMR studies, particularly 1H{15N} GHMQC, has enabled detailed structural analysis. Its ability to form complexes with metals like Au(III) chloride has been explored, revealing significant shifts upon complexation, indicative of potential applications in coordination chemistry and materials science (Szłyk et al., 2002).

Synthesis Applications

- Synthesis of Penoxsulam : Research into optimizing the sulfonylation process for the synthesis of penoxsulam, a herbicide, has identified conditions that improve yield, demonstrating the compound's utility in enhancing agricultural chemical synthesis (Xu Si-tia, 2016).

- Diheterocyclic Compounds Synthesis : The compound has been used as a precursor in the synthesis of diheterocyclic compounds, such as triazoles, oxadiazoles, and thiadiazoles, highlighting its versatility in producing diverse heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Liu et al., 2008).

Herbicidal and Fungicidal Applications

- Herbicidal Activity : Novel derivatives synthesized from 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown significant herbicidal activity, suggesting its potential in developing new herbicides with improved efficacy (Shen De-long, 2006).

- Fungicidal Activities : Derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have demonstrated promising fungicidal properties, indicating potential applications in addressing fungal infections in crops and possibly in medical contexts (Li De-jiang, 2008).

Photophysical Properties

- Organic Light-emitting Properties : The self-assembly of derivatives into supramolecular microfibers exhibiting blue organic light-emitting properties opens up applications in the field of optoelectronics and display technologies (Liu et al., 2008).

Orientations Futures

Mécanisme D'action

Target of Action

They can act as inverse agonists, inhibitors, and have applications in the treatment of various disorders .

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Without specific information on “5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride”, it’s difficult to determine the exact biochemical pathways it affects. Related compounds have been found to affect various pathways related to inflammation, cancer, and other diseases .

Result of Action

Related compounds have been found to have cytotoxic activity and other effects .

Propriétés

IUPAC Name |

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O2S/c1-4-3-5(2)12-6(9-4)10-7(11-12)15(8,13)14/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSWSFWNULDHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

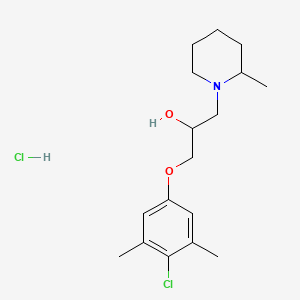

![2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2597433.png)

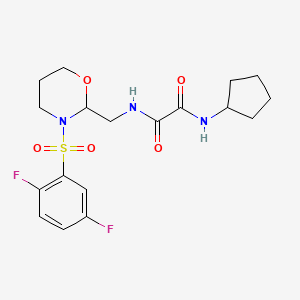

![[5-(3-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2597434.png)

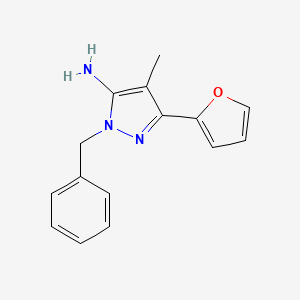

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2597437.png)

![Ethyl 2-({4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzoyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B2597440.png)

![methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate](/img/structure/B2597444.png)

![N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2597446.png)

![6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane](/img/structure/B2597450.png)